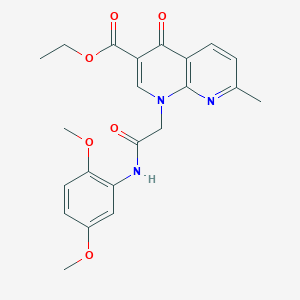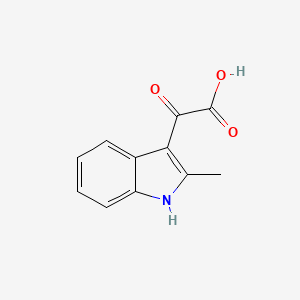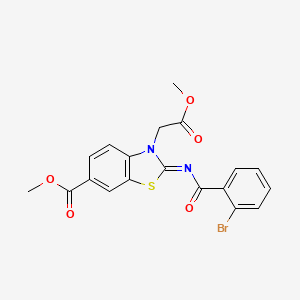![molecular formula C24H18N4O3 B2442300 1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 958584-88-8](/img/structure/B2442300.png)
1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is part of a series of compounds that were synthesized and evaluated for their in vitro anti-HIV-1 activity .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including the compound , involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrido[1,2-a]pyrimidine core. The compound also contains a quinazoline-2,4(1H,3H)-dione group .Aplicaciones Científicas De Investigación
Optoelectronic Applications
Quinazoline and pyrimidine derivatives, including those structurally related to the compound , have found significant applications in optoelectronics. These compounds are incorporated into π-extended conjugated systems, creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their electroluminescent properties and ability to act as colorimetric pH sensors are notable. For instance, iridium complexes based on quinazoline or pyrimidine derivatives are high-efficiency phosphorescent materials for OLED applications. Additionally, pyrimidine derivatives have shown potential as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Medicinal Chemistry and Biological Activity
The quinazoline scaffold, including compounds similar to the one specified, has demonstrated a broad spectrum of biological activities. These compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial properties, among others. Quinazoline-4(3H)-ones and their derivatives are particularly highlighted for their potential in medicinal chemistry, showing activity against various bacterial strains and potential in addressing antibiotic resistance challenges. Their structural diversity has opened new fields in the search for active molecules against colorectal cancer, showcasing the ability to modulate the expression of genes and proteins involved in cancer progression (Tiwary et al., 2016).
CO2 Conversion and Environmental Applications
In addition to their applications in optoelectronics and medicinal chemistry, derivatives of quinazoline and pyrimidine have been explored for environmental applications, such as the conversion of CO2 into value-added chemicals. Ionic liquid-based catalysts, for instance, have been tuned for the conversion of CO2 into quinazoline-2,4(1H,3H)-diones, illustrating the role of these compounds in carbon capture and utilization strategies (Zhang et al., 2023).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4h-pyrido[1,2-a]pyrimidin-4-ones, have been found to be highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemicals, material science, and organic synthesis .
Mode of Action
Similar compounds have been shown to undergo various derivatization methods such as via cross-coupling, c-h functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc .
Biochemical Pathways
The c-h functionalization of the basic core structure of heterocycles, a characteristic of similar compounds, has become an indispensable tool that has continually increased the importance in the pharmaceutical industry for the synthesis of various useful heterocyclic molecules and their derivatives .
Pharmacokinetics
Similar compounds have been synthesized using environmentally friendly methods, suggesting potential bioavailability .
Result of Action
Similar compounds have been found to have a broad scope of substrates, high regioselectivity, and good functional group compatibility .
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-16-9-11-18(12-10-16)28-23(30)19-6-2-3-7-20(19)27(24(28)31)15-17-14-22(29)26-13-5-4-8-21(26)25-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSRFOCXARRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

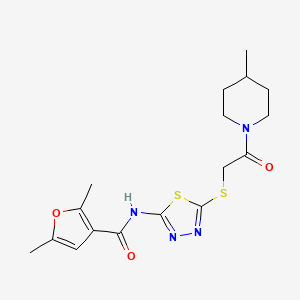
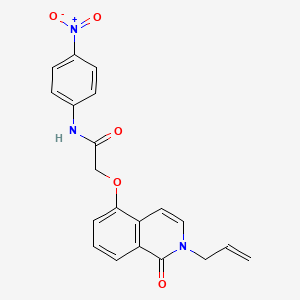

![2-[(4-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2442221.png)
![3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442222.png)
![3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2442223.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2442226.png)
![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)


